Methyl 5'-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3'-bithiophene]-4'-carboxylate
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Overview
Description
Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate is an organic compound with a complex structure that includes a bithiophene core, a chlorinated phenoxy group, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate typically involves multiple steps, starting with the preparation of the bithiophene core. This can be achieved through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The chlorinated phenoxy group is introduced via a nucleophilic substitution reaction, followed by the formation of the acetamido linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorinated phenoxy group could yield various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: Its unique properties could be exploited in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets. The chlorinated phenoxy group and the bithiophene core are likely to play key roles in its binding to proteins or other macromolecules, potentially affecting their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares the acetamido and chlorinated phenoxy groups but lacks the bithiophene core.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Contains similar functional groups but has a different core structure.
Uniqueness
Methyl 5’-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3’-bithiophene]-4’-carboxylate is unique due to its combination of a bithiophene core with a chlorinated phenoxy group and an acetamido linkage. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H16ClNO4S2 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H16ClNO4S2/c1-11-8-12(5-6-14(11)20)25-9-16(22)21-18-17(19(23)24-2)13(10-27-18)15-4-3-7-26-15/h3-8,10H,9H2,1-2H3,(H,21,22) |
InChI Key |
GFHGOWWLDPGDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC)Cl |
Origin of Product |
United States |
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